2-Amino-2-phenylcyclohexanone

Catalog No.
S3314668
CAS No.
7015-20-5
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylcyclohexanone

CAS Number

7015-20-5

Product Name

2-Amino-2-phenylcyclohexanone

IUPAC Name

2-amino-2-phenylcyclohexan-1-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2

InChI Key

IXDGGSSUYSFGOK-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N

2-Amino-2-phenylcyclohexanone is an organic compound with the molecular formula C₁₂H₁₅NO. It features a cyclohexanone core with an amino group and a phenyl substituent at the second carbon position. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and as a precursor for various biologically active molecules. Its structure allows for unique reactivity patterns, making it a valuable intermediate in synthetic chemistry .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield corresponding oximes or other derivatives.
  • Reduction: Reduction reactions can convert it to 2-amino-2-phenylcyclohexanol.
  • Substitution: It can undergo electrophilic aromatic substitution, leading to various substituted products, such as nitrated derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.

The biological activity of 2-amino-2-phenylcyclohexanone is significant, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and its role as a precursor in the synthesis of psychoactive compounds. The compound exhibits interactions with various biological targets, including neurotransmitter systems, which may contribute to its pharmacological properties .

Mechanism of Action

The mechanism of action involves nucleophilic addition reactions where the amino group can interact with electrophiles, potentially leading to the formation of new biologically active entities. Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Several methods exist for synthesizing 2-amino-2-phenylcyclohexanone:

  • Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide followed by acid hydrolysis to yield the desired product.
  • Friedel-Crafts Acylation: This method involves acylating benzene with cyclohexanone using a Lewis acid catalyst like aluminum chloride.
  • Reduction of Derivatives: Starting from 2-phenylcyclohexanone, reduction processes can yield 2-amino derivatives through various reducing agents .

The applications of 2-amino-2-phenylcyclohexanone span several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of therapeutic agents and psychoactive compounds.
  • Organic Synthesis: Utilized in the creation of complex organic molecules due to its versatile reactivity.
  • Research: Employed in studies related to neuropharmacology and medicinal chemistry .

Interaction studies involving 2-amino-2-phenylcyclohexanone have focused on its effects on neurotransmitter systems and potential therapeutic applications. Research indicates that this compound may influence serotonin and dopamine pathways, suggesting its utility in treating various neurological conditions .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-2-phenylcyclohexanone, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-ChlorocyclohexanoneChlorinated cyclohexanoneExhibits different reactivity due to chlorine substituent
4-PhenylcyclohexanonePhenyl-substituted cyclohexanoneDifferent position of phenyl group affects reactivity
1,4-Cyclohexanedione monoethylene acetalDione derivativeUnique reactivity profile due to diketone structure
4-(Hydroxymethyl)cyclohexanoneHydroxymethyl-substitutedHydroxymethyl group introduces different hydrogen bonding capabilities
1-(Chloromethyl)-4-(trifluoromethoxy)benzeneHalogenated aromaticHalogen substituents alter electronic properties significantly

Uniqueness

The presence of both an amino group and a phenyl group in 2-amino-2-phenylcyclohexanone imparts distinct chemical properties that differentiate it from other cyclohexanones. This structural configuration enhances its utility as an intermediate in organic synthesis while also contributing to its biological activity .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-04-14

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